(R)-1-(3-Vinylphenyl)pentan-1-amine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1R)-1-(3-ethenylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-5-9-13(14)12-8-6-7-11(4-2)10-12/h4,6-8,10,13H,2-3,5,9,14H2,1H3/t13-/m1/s1 |
InChI Key |
OFDNSRQULWMQPC-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC(=C1)C=C)N |
Canonical SMILES |
CCCCC(C1=CC=CC(=C1)C=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its vinylphenyl substituent and chiral center , distinguishing it from other amines:
- Bicyclo[1.1.1]pentan-1-amine : Features a strained bicyclic scaffold, enhancing binding affinity in enzyme inhibitors like BACE1 . Unlike the linear pentan-1-amine chain in the target compound, this structure imposes significant steric constraints .
- (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride: Shares a chiral phenylethyl group but differs in substitution position (pentan-3-amine vs.
- Pentan-1-amine : A simple linear amine used in biocatalytic studies; absence of aromatic substituents limits its application in targeted drug design .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (aq.) | Key Feature |
|---|---|---|---|---|
| (R)-1-(3-Vinylphenyl)pentan-1-amine | ~203.3 | ~3.2 | Low | Chiral center, vinyl reactivity |
| Bicyclo[1.1.1]pentan-1-amine | 97.15 | 1.8 | Moderate | High steric strain |
| (R)-N-(1-Phenylethyl)pentan-3-amine | 243.8 (HCl salt) | ~2.9 | Low (hydrochloride) | Phenylethyl stereochemistry |
| Pentan-1-amine | 87.16 | 1.0 | High | Simple linear structure |
Note: Predicted LogP values are estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
